molecular formula C27H30N6O4 B14177794 N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide CAS No. 850833-06-6

N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide

Cat. No.: B14177794
CAS No.: 850833-06-6
M. Wt: 502.6 g/mol
InChI Key: BGCQMMXCFIJMPR-MRDSIPGCSA-N
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Description

N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide is a synthetic peptide compound composed of three amino acids: N-acetyl-L-tryptophan, L-tryptophan, and L-alaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, N-acetyl-L-tryptophan, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-tryptophan, is coupled to the deprotected amine group using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the addition of L-alaninamide.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The indole rings in the tryptophan residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Substitution reactions can occur at the amine or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

    Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole rings can lead to the formation of oxindole derivatives.

Scientific Research Applications

N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tryptophan: A simpler derivative with similar neuroprotective and anti-inflammatory properties.

    L-tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

    L-alaninamide:

Uniqueness

N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development.

Properties

CAS No.

850833-06-6

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C27H30N6O4/c1-15(25(28)35)31-26(36)24(12-18-14-30-22-10-6-4-8-20(18)22)33-27(37)23(32-16(2)34)11-17-13-29-21-9-5-3-7-19(17)21/h3-10,13-15,23-24,29-30H,11-12H2,1-2H3,(H2,28,35)(H,31,36)(H,32,34)(H,33,37)/t15-,23-,24-/m0/s1

InChI Key

BGCQMMXCFIJMPR-MRDSIPGCSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C

Origin of Product

United States

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